molecular formula C11H11N3O2 B13347197 3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid

3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13347197
M. Wt: 217.22 g/mol
InChI Key: NESOKBLAVBKKNN-UHFFFAOYSA-N
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Description

3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a carboxylic acid group at position 5, an amino group at position 3, and a p-tolyl (4-methylphenyl) substituent at position 4 of the pyrazole ring. Its molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.23 g/mol. The amino and carboxylic acid groups confer hydrogen-bonding capacity, making it a versatile scaffold in medicinal chemistry for targeting enzymes or receptors. Pyrazole derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3-amino-4-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C11H11N3O2/c1-6-2-4-7(5-3-6)8-9(11(15)16)13-14-10(8)12/h2-5H,1H3,(H,15,16)(H3,12,13,14)

InChI Key

NESOKBLAVBKKNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NN=C2N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with β-keto esters, followed by the introduction of the p-tolyl group through electrophilic substitution reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Palladium-Catalyzed Reactions

Search results highlight palladium-catalyzed methods for chroman derivatives:

  • Cascade reactions involving C(sp³)−H activation and annulation to form γ-lactones .

  • Aminocarbonylation of chromones with amines under palladium catalysis to form chroman-2,4-diones .

For Chroman-5-ylmethanamine, analogous palladium-mediated coupling (e.g., Suzuki or Buchwald–Hartwig) could introduce the methanamine group, though no direct examples are provided.

Domino Reactions

Triphenylphosphine-catalyzed domino reactions for chroman derivatives involve cyclization of allenoates . While not directly applicable, such methods could inspire routes for functionalizing chroman scaffolds.

Biological and Therapeutic Insights

Chroman derivatives exhibit diverse biological activities, including:

  • Antioxidant , anticancer , and anti-inflammatory properties .

  • Enzyme inhibition (e.g., MAO-B, AChE) .

For Chroman-5-ylmethanamine, structural similarity to Chroman-5-ylamine suggests potential bioactivity, though no specific data are available.

Limitations and Gaps

  • No direct data : The search results do not explicitly describe Chroman-5-ylmethanamine.

  • Inferred pathways : Synthesis routes are extrapolated from related compounds (e.g., Chroman-5-ylamine , chroman-2,4-diones ).

Scientific Research Applications

3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds with active sites, while the p-tolyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Amino Group Influence: The presence of the amino group at position 3 (vs.

Substituent Effects :

  • The p-tolyl group in the target compound introduces hydrophobicity, which may improve membrane permeability compared to phenyl or bromophenyl derivatives .
  • Halogenated derivatives (e.g., bromophenyl in ) could exhibit altered electronic properties, affecting reactivity or target selectivity.

Carboxylic Acid Position: Derivatives with carboxylic acid at position 5 (vs.

Commercial and Research Relevance

  • Commercial Availability: 3-(p-Tolyl)-1H-pyrazole-5-carboxylic acid is marketed as a drug intermediate (95% purity, Arkpharm Inc.) , whereas the amino-substituted target compound is less commonly available, suggesting niche research applications.
  • Research Gaps: Limited data exist on the target compound’s specific biological activities.

Biological Activity

3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid (often abbreviated as 3AP) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 3-amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid can be represented as follows:

C11H12N4O2\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_2

This structure features a pyrazole ring, which is known for its ability to interact with various biological targets.

Pharmacological Activities

1. Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole nucleus exhibit substantial anti-inflammatory effects. A study demonstrated that derivatives of pyrazole, including 3AP, showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to a standard drug like dexamethasone which showed 76% inhibition at 1 µM .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
3AP Derivative A85%93%
Dexamethasone76%86%

2. Anticancer Activity

The anticancer potential of 3AP has been explored in several studies. Notably, one investigation reported that a derivative of 3AP exhibited an IC50 value of 49.85 µM against A549 lung cancer cell lines, indicating moderate cytotoxicity . Another study highlighted that certain pyrazole derivatives could inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase, which is crucial for cancer cell proliferation .

CompoundCell LineIC50 (µM)
3AP Derivative BA54949.85
Compound CHCT1160.07

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. For example, compounds derived from pyrazoles were tested against various bacterial strains and showed promising results. The compound demonstrated significant activity against Mycobacterium tuberculosis with an inhibition rate comparable to that of standard antibiotics .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a recent study by Selvam et al., a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using a carrageenan-induced rat paw edema model. Among them, specific derivatives exhibited higher efficacy than ibuprofen, showcasing the potential of pyrazole compounds in treating inflammatory conditions .

Case Study 2: Anticancer Effects

Research conducted by Xia et al. focused on the synthesis and evaluation of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives for their antitumor activity. The study found that certain derivatives induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, highlighting their therapeutic potential .

Q & A

Q. What are the standard synthetic routes for 3-Amino-4-(p-tolyl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation or Suzuki-Miyaura coupling. For example:

  • Cyclocondensation : Ethyl acetoacetate, phenylhydrazine, and DMF-DMA undergo cyclization to form the pyrazole core, followed by hydrolysis to yield the carboxylic acid .
  • Cross-coupling : Brominated pyrazole intermediates react with aryl boronic acids (e.g., p-tolylboronic acid) using Pd(PPh₃)₄ as a catalyst in deoxygenated DMF/H₂O, yielding 70–85% under optimized conditions (100°C, 12 hrs) .
    Key factors affecting yield include solvent polarity, catalyst loading, and reaction time. Lower yields (<50%) occur with incomplete deoxygenation or suboptimal Pd catalyst ratios .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts. The p-tolyl group shows aromatic protons at δ 7.2–7.4 ppm, while the pyrazole NH₂ resonates at δ 5.8–6.2 ppm .
  • IR Spectroscopy : Carboxylic acid C=O stretching appears at 1680–1720 cm⁻¹, and NH₂ bands at 3300–3500 cm⁻¹ .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., 1H vs. 2H-pyrazole) and hydrogen-bonding networks. For example, the carboxylic acid group forms dimers via O–H···O interactions .

Q. How should this compound be stored to ensure stability?

  • Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis of the carboxylic acid group .
  • Avoid exposure to light, as UV radiation can degrade the pyrazole ring. Stability studies show >90% purity retention over 6 months under these conditions .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

  • DFT Calculations : Predict tautomer stability (e.g., 1H-pyrazole is 5–8 kcal/mol more stable than 2H-pyrazole) and electrostatic potential surfaces to guide derivatization .
  • Molecular Docking : Screen against targets (e.g., kinases) by aligning the carboxylic acid group with catalytic lysine residues. Modifying the p-tolyl group’s hydrophobicity improves binding affinity (ΔG ≤ -9.5 kcal/mol) .

Q. What strategies resolve contradictory solubility data in different solvents?

  • pH-Dependent Solubility : The carboxylic acid group increases solubility in basic buffers (e.g., PBS pH 7.4: ~25 mg/mL) but precipitates in acidic conditions (pH < 4) .
  • Co-solvent Systems : Use DMSO:water (1:4 v/v) to achieve 10–15 mg/mL solubility. Sonication (30 min, 40 kHz) enhances dispersion .

Q. How do substituent modifications impact biological activity?

  • p-Tolyl vs. Phenyl : Replacing phenyl with p-tolyl increases lipophilicity (logP +0.5), enhancing cell membrane permeability in anticancer assays (IC₅₀ reduced from 12 μM to 6 μM) .
  • Carboxylic Acid Bioisosteres : Replacing –COOH with tetrazole maintains kinase inhibition (IC₅₀ ~50 nM) while improving metabolic stability (t₁/₂ increased from 1.2 to 4.7 hrs) .

Q. What are the pitfalls in scaling up synthesis from milligram to gram quantities?

  • Catalyst Removal : Residual Pd (≤50 ppm) can inhibit biological assays. Optimize purification via activated charcoal or silica-Pd scavengers .
  • Exothermic Reactions : Control temperature during cyclocondensation (ΔT ≥ 20°C risks side products). Use jacketed reactors with gradual reagent addition .

Q. How do tautomeric forms affect crystallographic data interpretation?

  • Tautomer Assignment : The 1H-pyrazole form dominates in solid-state structures, confirmed by N–H···O hydrogen bonds (2.8–3.0 Å) in X-ray data .
  • Disorder Modeling : For mixed tautomers, refine occupancy ratios (e.g., 85:15) using SHELXL to avoid overfitting .

Methodological Notes

  • Contradictory Data : Discrepancies in melting points (e.g., 133–134°C vs. 247°C) arise from polymorphic forms. Use DSC to identify transitions .
  • Advanced Purification : Preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves regioisomeric impurities .

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